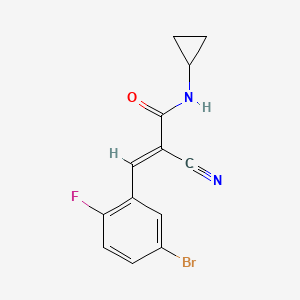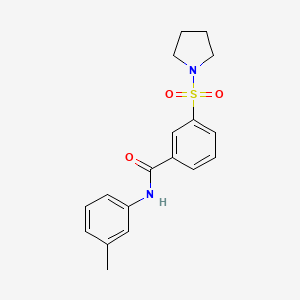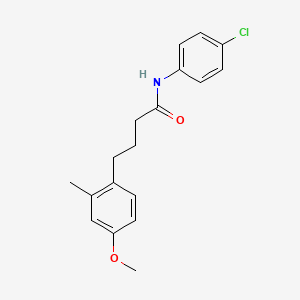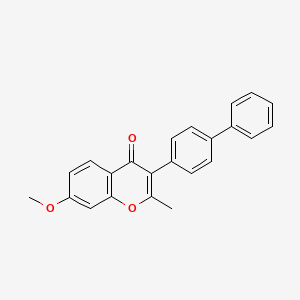
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide, also known as BFAA, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide exerts its biological effects by binding to specific proteins and modulating their activity. One of the primary targets of this compound is the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2 activity, this compound can induce cell death in cancer cells and potentially serve as a therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of protein activity. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide in lab experiments is its specificity for certain proteins, which allows for targeted modulation of protein activity. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide research, including the development of new this compound derivatives with improved solubility and bioavailability, the identification of new protein targets for this compound, and the exploration of this compound's potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in cancer treatment and drug discovery.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in cancer research, drug discovery, and neuroscience. Its specificity for certain proteins and ability to modulate protein activity make it a valuable tool for targeted research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide can be synthesized through a multi-step process involving the reaction of 2-cyano-N-cyclopropylacrylamide with 5-bromo-2-fluoroaniline in the presence of a palladium catalyst. The resulting product can be purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylacrylamide has been used in various scientific research studies, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In drug discovery, this compound has been used as a scaffold for the development of new drugs with potential therapeutic applications. In neuroscience, this compound has been used to study the role of specific proteins in synaptic transmission and neuronal function.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c14-10-1-4-12(15)8(6-10)5-9(7-16)13(18)17-11-2-3-11/h1,4-6,11H,2-3H2,(H,17,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWAQJAZGIDOCI-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=C(C=CC(=C2)Br)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823776 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-pyrrolidinyl)-2-quinazolinyl]phenol](/img/structure/B5783360.png)



![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)




![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)